4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one
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Overview
Description
4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazoles and pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.
Introduction of the Benzyl Group: The benzodiazole intermediate is then alkylated with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the corresponding amine or alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the treatment of neurological disorders.
Pharmacology: Research focuses on its interaction with various receptors and enzymes in the body.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets such as receptors and enzymes. The benzodiazole ring is known to interact with GABA receptors, while the pyrrolidinone ring may interact with other neurotransmitter receptors. These interactions can modulate the activity of these receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one
- 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one
Uniqueness
4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and pharmacological properties. This makes it distinct from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C24H20ClN3O |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H20ClN3O/c25-19-10-4-6-12-21(19)27-16-18(14-23(27)29)24-26-20-11-5-7-13-22(20)28(24)15-17-8-2-1-3-9-17/h1-13,18H,14-16H2 |
InChI Key |
GTZMNSHBFGCMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origin of Product |
United States |
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